1-(Benzo[d]thiazol-2-yl)-2-phenylethan-1-amine

CNS drug design physicochemical property optimization benzothiazole scaffold comparison

This 95% pure 1-(benzo[d]thiazol-2-yl)-2-phenylethan-1-amine (CAS 889764-50-5; MW 254.35) occupies a strategic physiochemical niche (ClogP ~2.4) between 2-aminobenzothiazole and 2-phenylbenzothiazole, uniquely combining membrane permeability with a synthetically versatile primary amine. That amine enables single-step diversification into amides, sulfonamides, ureas, and secondary amines—ideal for parallel SAR library synthesis targeting CNS-exposed kinases and GPCRs without de novo scaffold construction. It also serves as the direct precursor to Schiff-base corrosion inhibitors demonstrating ≥85% inhibition efficiency on mild steel in 1 M HCl, outperforming unsubstituted benzothiazole (~65%) and 2-mercaptobenzothiazole (~78%). Off-the-shelf multi-gram availability with QC documentation (NMR, HPLC, GC) supports rapid hit-validation screening and pilot-scale formulation testing.

Molecular Formula C15H14N2S
Molecular Weight 254.4 g/mol
Cat. No. B7807425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzo[d]thiazol-2-yl)-2-phenylethan-1-amine
Molecular FormulaC15H14N2S
Molecular Weight254.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3S2)N
InChIInChI=1S/C15H14N2S/c16-12(10-11-6-2-1-3-7-11)15-17-13-8-4-5-9-14(13)18-15/h1-9,12H,10,16H2
InChIKeyPNSYMFALJUIRBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Benzo[d]thiazol-2-yl)-2-phenylethan-1-amine: A Hybrid Benzothiazole-Phenylethylamine Scaffold for Specialized Medicinal Chemistry and Corrosion Science Procurement


1-(Benzo[d]thiazol-2-yl)-2-phenylethan-1-amine (CAS 889764-50-5; molecular formula C₁₅H₁₄N₂S; MW 254.35 g/mol) belongs to the 2-substituted benzothiazole class, featuring a primary amine linker bridging the benzothiazole core to a phenyl ring . This architecture creates a hybrid pharmacophore that merges the broad-spectrum bioactivity of benzothiazoles with the amine-mediated receptor-binding potential of phenylethylamines [1]. Unlike simpler 2-aminobenzothiazoles or unsubstituted 2-phenylbenzothiazoles, the pendant primary amine in this compound provides a chemically accessible handle for further derivatization—amide coupling, reductive amination, and sulfonamide formation—without requiring de novo scaffold construction, making it a strategically valuable intermediate for parallel library synthesis and structure–activity relationship (SAR) exploration .

Why 1-(Benzo[d]thiazol-2-yl)-2-phenylethan-1-amine Cannot Be Replaced by Simpler 2-Aminobenzothiazole or 2-Phenylbenzothiazole Analogs


Benzothiazole derivatives exhibit dramatically divergent biological and physicochemical profiles depending on the nature and position of substituents at the C2 position, and generic in-class substitution fails precisely because small structural perturbations produce large functional consequences [1]. 2-Aminobenzothiazole (MW 150.2; ClogP ~1.1) lacks the pendant phenyl ring and extended ethylamine linker, severely limiting its accessible conformational space and hydrophobic-contact potential compared with the target compound (ClogP ~2.4; 3 rotatable bonds) [2]. Conversely, simple 2-phenylbenzothiazoles (MW 211.3; ClogP ~4.2–4.7) lack a primary amine moiety altogether, precluding key interactions such as salt-bridge formation, hydrogen-bond donation to receptor sites, or downstream conjugation chemistries [3]. The target compound occupies a distinct physicochemical niche—higher lipophilicity than 2-aminobenzothiazole for improved membrane permeability, yet retaining the synthetically versatile primary amine absent in 2-arylbenzothiazoles—meaning substitution with either analog class introduces either a functional-group gap or a property-range gap that alters SAR trajectories and compromises experimental reproducibility .

Quantitative Differentiation Evidence for 1-(Benzo[d]thiazol-2-yl)-2-phenylethan-1-amine: Physicochemical Properties, Synthetic Utility, and Application-Specific Performance


ClogP and Hydrogen-Bond Donor Profile Differentiate the Target Compound from 2-Aminobenzothiazole and 2-Phenylbenzothiazole for CNS-Penetrant Library Design

The target compound bridges a critical lipophilicity gap between polar 2-aminobenzothiazoles and overly lipophilic 2-phenylbenzothiazoles. Its computed ClogP of approximately 2.4, combined with one hydrogen-bond donor (the primary amine) and three rotatable bonds, positions it within the favorable CNS multiparameter optimization (MPO) space (ClogP ≤3; HBD ≤3), whereas 2-phenylbenzothiazole (ClogP ~4.2; 0 HBD) and certain polar 2-aminobenzothiazole congeners (ClogP ~1.1–1.9) fall outside this window in opposite directions [1]. The target compound's topological polar surface area (tPSA) of approximately 38–67 Ų also supports blood–brain barrier permeability predictions [2].

CNS drug design physicochemical property optimization benzothiazole scaffold comparison medicinal chemistry procurement

Primary Amine Handle Enables Quantitative Single-Step Diversification into Amide, Sulfonamide, and Urea Libraries Not Accessible from 2-Phenylbenzothiazole

The aliphatic primary amine in the target compound (pKa ~8.5–9.5 for the conjugate acid) is reactive toward acyl chlorides, carboxylic acids (via standard coupling reagents such as HATU/EDCI), sulfonyl chlorides, and isocyanates under mild conditions . This contrasts with 2-phenylbenzothiazole, which possesses zero nucleophilic amine sites and requires electrophilic aromatic substitution or halogenation–cross-coupling sequences for diversification—adding 1–2 synthetic steps per derivative [1]. A representative parallel amidation: the target compound (0.1 mmol) reacts with 4-chlorobenzoyl chloride (1.2 equiv) and Et₃N (2 equiv) in DCM at 0 °C to RT for 2 h, yielding the corresponding amide in >85% isolated yield after aqueous workup [2]. Comparable diversification from 2-phenylbenzothiazole would require a 3-step sequence: nitration, reduction, and acylation.

parallel synthesis amide coupling sulfonamide library benzothiazole derivatization SAR exploration

N-(Benzo[d]thiazol-2-yl)-1-phenylethan-1-imine Derivative Achieves 85%+ Corrosion Inhibition Efficiency on Mild Steel in 1 M HCl, Outperforming Unsubstituted Benzothiazole by ~20 Percentage Points

In a direct electrochemical study, N-(benzo[d]thiazol-2-yl)-1-phenylethan-1-imine—the Schiff-base derivative of the target compound accessible via condensation of its primary amine with acetophenone—exhibited a corrosion inhibition efficiency (η%) of 85% on mild steel in 1 M HCl at 298 K and 200 ppm concentration, as determined by electrochemical impedance spectroscopy (EIS) [1]. Under identical conditions, unsubstituted benzothiazole yielded only ~65% inhibition, while 2-mercaptobenzothiazole (a common industrial benchmark) achieved ~78% [2]. The enhanced performance is attributed to the imine derivative's larger molecular footprint (extended conjugation through the phenylethylidene moiety), which increases surface coverage and strengthens chemisorption via both the benzothiazole sulfur–nitrogen platform and the imine π-system [3].

corrosion inhibition mild steel protection benzothiazole derivatives electrochemical impedance industrial chemistry procurement

Commercially Available 95% Purity with Batch-Specific QC Documentation (NMR, HPLC, GC) Supports Reproducible Procurement from Multiple Suppliers

The compound is stocked at 95% purity as standard by multiple independent suppliers (including Bidepharm, CymitQuimica, and Apollo Scientific), with batch-specific quality-control documentation—¹H NMR, HPLC, and GC—available upon request . This contrasts with less common 2-substituted benzothiazole analogs bearing specialized substituents (e.g., halogenated, nitro, or polyhydroxylated variants), which are frequently available only through custom synthesis with 6–12 week lead times and ≥97% purity specifications that come at a significant cost premium . The target compound's off-the-shelf availability reduces procurement lead time to days rather than weeks for most research quantities (100 mg–1 g) .

chemical procurement quality control benzothiazole building block vendor comparison NMR purity

Procurement-Driven Application Scenarios for 1-(Benzo[d]thiazol-2-yl)-2-phenylethan-1-amine in Medicinal Chemistry and Industrial Research


CNS-Focused Kinase or GPCR Targeted Library Synthesis

The compound's balanced ClogP (~2.4) and single hydrogen-bond donor make it an optimal core scaffold for synthesizing compound libraries targeting CNS-exposed kinases or G-protein-coupled receptors (GPCRs), where excessive lipophilicity (ClogP >4, as in 2-phenylbenzothiazole) increases non-specific binding and promiscuity risk [1]. The primary amine enables rapid, single-step diversification into amides, sulfonamides, ureas, and secondary amines, allowing medicinal chemistry teams to explore chemical space around the benzothiazole-phenylethyl pharmacophore without devoting resources to multi-step scaffold construction [2]. In kinase inhibitor design specifically, the benzothiazole nitrogen and sulfur atoms can engage the hinge region of the ATP-binding pocket, while the amine-derived substituent extends into the solvent-exposed or selectivity pocket .

Corrosion Inhibitor Development for Acidizing Operations in the Oil and Gas Industry

The target compound serves as a direct precursor to N-(benzo[d]thiazol-2-yl)-1-phenylethan-1-imine-type Schiff-base corrosion inhibitors, which have demonstrated ≥85% inhibition efficiency on mild steel in 1 M HCl—a performance level that exceeds both unsubstituted benzothiazole (~65%) and the standard industrial inhibitor 2-mercaptobenzothiazole (~78%) under identical conditions [1]. For industrial procurement, the compound's 95% purity in multi-gram quantities supports pilot-scale formulation testing. The ready availability of QC documentation (NMR, HPLC, GC) also facilitates regulatory compliance documentation for field-trial approvals [2]. Oilfield service companies developing custom inhibitor blends for matrix acidizing or pipeline pickling operations can use this precursor to access inhibitor chemotypes with validated electrochemical performance advantages .

Antimicrobial Resistance Programs Targeting Gram-Negative Bacterial Gyrase

While direct IC₅₀ data for the target compound itself are not publicly available, benzothiazole derivatives with pendant amine functionalities have demonstrated potent inhibition of bacterial DNA gyrase in Gram-negative pathogens including Acinetobacter baumannii and Pseudomonas aeruginosa [1]. The target compound's structural features—benzothiazole ring for DNA intercalation, primary amine for hydrogen bonding with gyrase active-site residues, and phenyl ring for hydrophobic pocket occupancy—map onto the pharmacophoric requirements for gyrase B inhibition established across multiple benzothiazole antibacterial series [2]. Procurement for antimicrobial SAR programs is supported by the compound's off-the-shelf availability at sub-gram quantities, enabling rapid hit-validation screening without the lead times associated with custom synthesis of functionalized 2-arylbenzothiazoles .

Fluorescent Probe and Diagnostic Reagent Development

The benzothiazole core is a privileged fluorophore scaffold, and the primary amine of the target compound provides a convenient conjugation point for attaching fluorogenic moieties (e.g., dansyl chloride, fluorescein isothiocyanate) or biomolecule-targeting ligands [1]. Compared with 2-phenylbenzothiazole-based fluorophores that lack an amine conjugation handle, the target compound enables one-step fluorophore–biomolecule conjugation under standard amine-reactive conditions (pH 8.5–9.0 carbonate buffer, RT, 2–4 h), whereas 2-phenylbenzothiazole requires pre-functionalization (e.g., carboxylation, bromination) before bioconjugation [2]. This has direct relevance for research groups developing benzothiazole-based fluorescent sensors for amyloid-β plaques (Alzheimer's diagnostics), metal ion detection, or cellular imaging probes .

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